molecular formula C9H3F7O B7994814 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone

2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone

Cat. No. B7994814
M. Wt: 260.11 g/mol
InChI Key: POLZHKHIZJRJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710242B2

Procedure details

5.00 g (20.57 mmol) of 3-bromo-5-fluorobenzotrifluoride were stirred in 60 ml of dry ether and admixed dropwise at −78° C. under a protective gas atmosphere (argon) with 1.33 ml (20.75 mmol) of ten-butyllithium solution [cf. also trifluoroacylation: H. K. Nair. D. M. Quinn Bioorganic & Medicinal Chemistry Letters 3(12), 2619-22 (1993): G. J. Pork et al. J. Org. Chem. 22, 993 (1957)]. Subsequently, the reaction mixture was stirred at −78° C., for 45 minutes and then added dropwise, with the aid of a syringe, in portions at −78° C., to a solution of 3.71 g (26.17 mmol) of ethyl trifluoroacetate in 40 ml of dry ether. Thereafter, the entire reaction mixture was stirred first at −78° C. for 10 minutes and then at room temperature for one hour. For workup, the entire reaction mixture was added to water and extracted with ether. The organic phase was removed and dried at 40° C. under reduced pressure (not less than 10 mbar owing to the high volatility of the compound). This gave 4.06 g (75.9% of theory) of 2,2,2-trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]-ethanone, which was isolated as the hydrate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ten
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.71 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([F:8])[CH:7]=1.C([Li])CCC.[F:18][C:19]([F:26])([F:25])[C:20](OCC)=[O:21].O>CCOCC>[F:18][C:19]([F:26])([F:25])[C:20]([C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([F:8])[CH:7]=1)=[O:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ten
Quantity
1.33 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.71 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Subsequently, the reaction mixture was stirred at −78° C., for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the entire reaction mixture
STIRRING
Type
STIRRING
Details
was stirred first at −78° C. for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
For workup, the entire reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure (not less than 10 mbar

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 75.9%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.